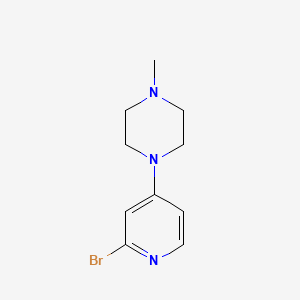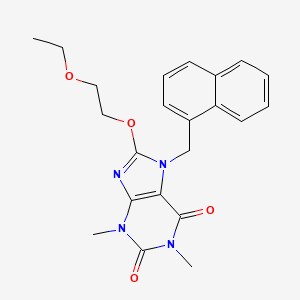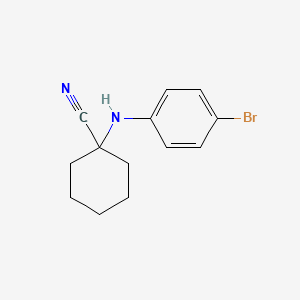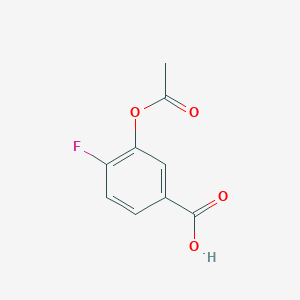
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(1H-indol-3-ylmethylene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-二碘-9H-咔唑-9-YL)-N’-(1H-吲哚-3-基亚甲基)丙酰肼是一种复杂的的有机化合物,它结合了咔唑和吲哚衍生物的结构特征。
准备方法
合成路线和反应条件
3-(3,6-二碘-9H-咔唑-9-YL)-N’-(1H-吲哚-3-基亚甲基)丙酰肼的合成通常涉及多个步骤:
3,6-二碘-9H-咔唑的合成: 这可以通过在酸性介质中使用碘和氧化剂(如碘酸钾)对咔唑进行碘化来实现。
丙酰肼衍生物的制备: 丙酰肼衍生物可以通过在回流条件下使丙酸与水合肼反应来合成。
缩合反应: 最后一步涉及在合适的催化剂(如乙酸)的存在下,3,6-二碘-9H-咔唑与吲哚衍生物缩合,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吲哚部分,使用氧化剂(如高锰酸钾或过氧化氢)。
还原: 还原反应可以在咔唑环上进行,特别是在碘取代基上,使用还原剂(如硼氢化钠)。
取代: 咔唑环上的碘原子可以通过亲核取代反应被其他基团取代。
常用试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
催化剂: 乙酸,钯碳用于氢化反应。
主要产品
氧化: 形成吲哚-3-羧酸衍生物。
还原: 脱碘咔唑衍生物。
取代: 根据所用亲核试剂的不同,各种取代咔唑衍生物。
科学研究应用
化学
有机电子学: 该化合物的共轭体系使其成为用于有机发光二极管(OLED)和有机光伏器件(OPV)的候选材料。
催化: 由于其独特的电子性质,它可以作为过渡金属催化的配体。
生物学和医学
抗癌研究: 该化合物的结构表明它有潜力作为抗癌剂,特别是在针对特定癌细胞途径方面。
抗菌活性: 初步研究可能表明其对某些细菌和真菌菌株有效。
工业
材料科学: 用于开发具有特定电子性质的新材料。
制药: 合成各种药理活性化合物的潜在前体。
作用机理
3-(3,6-二碘-9H-咔唑-9-YL)-N’-(1H-吲哚-3-基亚甲基)丙酰肼发挥其作用的机制在很大程度上取决于它与生物靶标的相互作用。该化合物可能与 DNA 或蛋白质相互作用,导致细胞过程被打乱。它的碘原子可以促进与特定酶或受体的结合,从而改变其活性。
作用机制
The mechanism by which 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with DNA or proteins, leading to the disruption of cellular processes. Its iodine atoms could facilitate binding to specific enzymes or receptors, altering their activity.
相似化合物的比较
类似化合物
3,6-二碘-9H-咔唑: 与咔唑核心共享,但缺少吲哚部分。
吲哚-3-甲醛: 包含吲哚结构,但不包含咔唑部分。
N-(1H-吲哚-3-基亚甲基)丙酰肼: 类似的酰肼键,但没有咔唑环。
独特性
3-(3,6-二碘-9H-咔唑-9-YL)-N’-(1H-吲哚-3-基亚甲基)丙酰肼中咔唑和吲哚结构的结合提供了独特的电子和空间性质,使其与其他化合物不同。
属性
分子式 |
C24H18I2N4O |
|---|---|
分子量 |
632.2 g/mol |
IUPAC 名称 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C24H18I2N4O/c25-16-5-7-22-19(11-16)20-12-17(26)6-8-23(20)30(22)10-9-24(31)29-28-14-15-13-27-21-4-2-1-3-18(15)21/h1-8,11-14,27H,9-10H2,(H,29,31)/b28-14+ |
InChI 键 |
OVEBGNHASYLWLL-CCVNUDIWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)


![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)




![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
![3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)

